
3,4,5-Trihydroxycyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trihydroxycyclohexane-1-carboxylic acid is a cyclohexane derivative characterized by the presence of three hydroxyl groups and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trihydroxycyclohexane-1-carboxylic acid typically involves the hydroxylation of cyclohexane derivatives. One common method includes the catalytic hydrogenation of aromatic precursors followed by selective hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available cyclohexane derivatives. The process includes catalytic hydrogenation, hydroxylation, and purification steps to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,5-Trihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclohexane-1,3,4,5-tetraone.
Reduction: Formation of 3,4,5-trihydroxycyclohexanol.
Substitution: Formation of derivatives with substituted hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trihydroxycyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its antioxidant properties and potential therapeutic benefits.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4,5-Trihydroxycyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and enzyme activities. The carboxylic acid group can interact with proteins and other biomolecules, modulating their function.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dihydroxycyclohexane-1-carboxylic acid
- 3,5-Dihydroxycyclohexane-1-carboxylic acid
- 4,5-Dihydroxycyclohexane-1-carboxylic acid
Comparison: 3,4,5-Trihydroxycyclohexane-1-carboxylic acid is unique due to the presence of three hydroxyl groups, which enhances its reactivity and potential applications. In contrast, similar compounds with fewer hydroxyl groups may exhibit different chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C7H12O5 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
3,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h3-6,8-10H,1-2H2,(H,11,12) |
InChI-Schlüssel |
SOWVWGZSLABJMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(C(C1O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


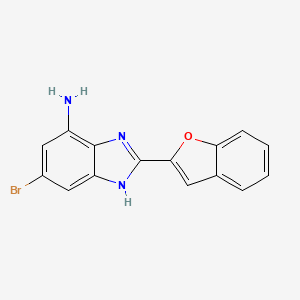

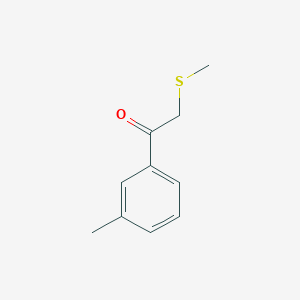
![3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)

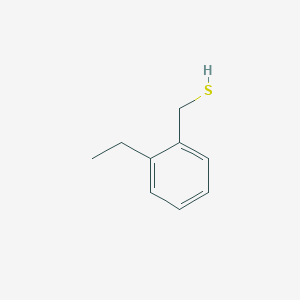
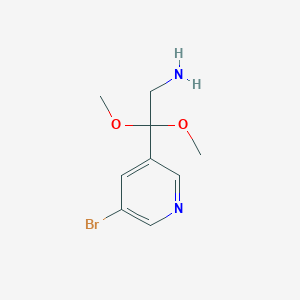
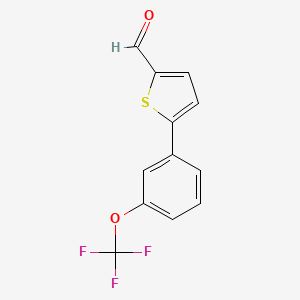
![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)
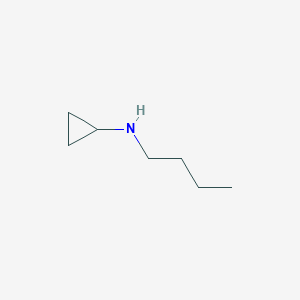
![[2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)



